molecular formula C9H6ClF3O B136549 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one CAS No. 150322-79-5

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No. B136549
CAS RN: 150322-79-5
M. Wt: 222.59 g/mol
InChI Key: HTVFTIRDIQLOTN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one, also known as Trifluoromethylphenyl Chloride (TFPC), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is highly soluble in water. TFPC has been used in a variety of chemical synthesis methods, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Trifluoropropanoic Acid : A method for preparing 3,3,3-trifluoropropanoic acid using 1-chloro-3,3,3-trifluoropropene as the starting material was developed, showcasing the use of 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one in synthesizing important chemical intermediates (Komata et al., 2008).
  • Crystal Structure Analysis : The crystal structure of a related compound, cyproconazole, was analyzed, highlighting the importance of this compound in understanding the structural characteristics of related chemical compounds (Kang et al., 2015).
  • Stereochemical Synthesis : The compound was used in the stereo-selective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and alkenes, demonstrating its versatility in complex chemical synthesis processes (Shimizu et al., 2003).

Material Sciences and Catalysis

  • Enzymatic Process Development : The compound was integral in developing an enzymatic process for preparing a chiral intermediate for Ticagrelor, showcasing its role in pharmaceutical synthesis and green chemistry applications (Guo et al., 2017).
  • Oxidative Addition Reaction : The oxidative addition reaction of tris(2-methoxy-5-Chlorinephenyl)Antimony with trifluoropropionic acid was studied, indicating the compound's relevance in understanding reaction mechanisms in organometallic chemistry (Khaybullina, 2021).
  • Molecular Dynamics Simulation : The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water was studied, suggesting the compound's significance in the study of physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).

Biomedical Research

  • Antitumor Evaluation : The compound's derivatives were used in antitumor evaluation and molecular docking studies, demonstrating its potential in pharmaceutical research and drug development (Al-Suwaidan et al., 2015).
  • Synthesis of Antipathogenic Agents : New thiourea derivatives of the compound were synthesized and evaluated for their interaction with bacterial cells, showing its application in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

3-(2-chlorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVFTIRDIQLOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381810
Record name 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150322-79-5
Record name 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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